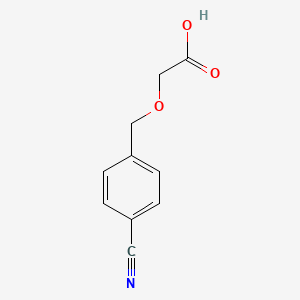

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester, an alcohol, etc.) and its physical state (solid, liquid, gas) at room temperature.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions.Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.科学的研究の応用

Synthesis and Building Block Applications

- 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid and its derivatives have been extensively studied for their utility in organic synthesis. A notable example is the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, which demonstrates the ability of the tert-butyl group to direct selective substitutions, an important aspect in complex organic syntheses (Nguyen, Schiksnis, & Michelotti, 2009).

Precursor to Prodigiosin Analogs

- Derivatives of 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid have been used in reactions with singlet oxygen to yield 5-substituted pyrroles. These products, including α,α′-bipyrroles, serve as precursors for prodigiosin and its analogs, which have various biological activities (Wasserman et al., 2004).

Continuous Flow Synthesis of Pyrrole Derivatives

- A novel methodology for the continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates has been developed. This method, involving in situ hydrolysis of tert-butyl esters, is significant for the streamlined synthesis of pyrrole-3-carboxamides, including certain CB1 inverse agonists (Herath & Cosford, 2010).

Development of Heterocyclic Structures

- Studies have shown the potential of tert-butyl pyrrole derivatives in forming complex heterocyclic structures. For instance, flash vacuum pyrolysis of certain tert-butyl aminoacetates has led to the formation of unstable hydroxy pyrroles, which react with electrophiles to produce novel compounds like pyrano[3,2-b]pyrrol-5(1H)-one (Hill et al., 2009).

Fluorinated Pyrrole Derivatives

- Research has focused on the synthesis of fluorinated pyrrole carboxylic acid esters, highlighting the potential of pyrrole derivatives in medicinal chemistry. These studies involve reactions with azomethine ylides and subsequent modifications, opening pathways to novel pyrrole compounds (Dolbier & Zheng, 2009).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.

将来の方向性

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.

特性

IUPAC Name |

5-tert-butyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(5-10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSJCFWMGDKZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)